
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate is an organic compound with a molecular weight of 324.31 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate is synthesized from 4-Methoxysalicylic acid. The synthetic route involves the esterification of 4-Methoxysalicylic acid with phenol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular receptors, modulating signal transduction processes. Further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate can be compared with other similar compounds, such as:
4-Methoxysalicylic acid: The precursor in its synthesis.
Phenyl 2-Hydroxy-4-methoxybenzoate: Lacks the sulfonic acid group.
Phenyl 2-Hydroxy-5-sulfobenzoate: Lacks the methoxy group.
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12O7S |
|---|---|
Molekulargewicht |
324.31 g/mol |
IUPAC-Name |
4-hydroxy-2-methoxy-5-phenoxycarbonylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12O7S/c1-20-12-8-11(15)10(7-13(12)22(17,18)19)14(16)21-9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
InChI-Schlüssel |
SBIXJJVTXWMPGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)O)C(=O)OC2=CC=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



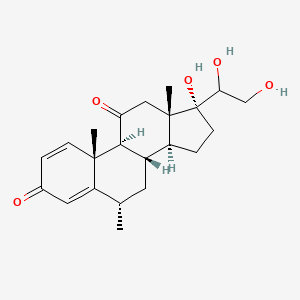
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
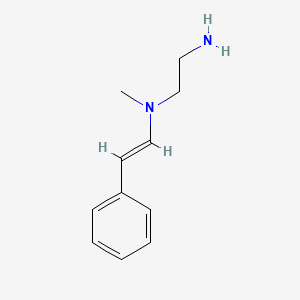
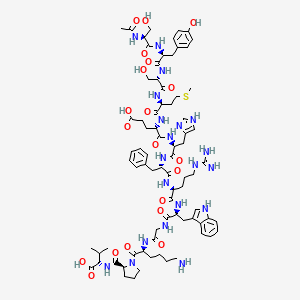
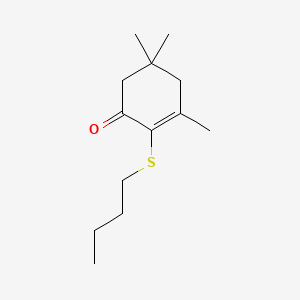
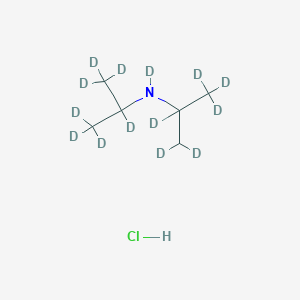

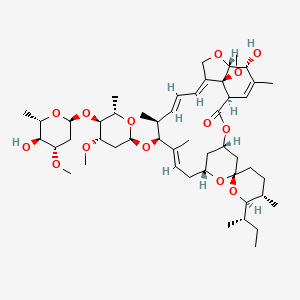
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)
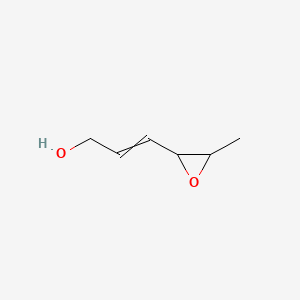
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
